5-Acetyl-2-methylbenzenesulfonamide

概要

説明

It appears as a white to off-white crystalline powder and has a melting point of 164-167°C. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a hydrogenation addition reaction. The process begins with dissolving paranitrotoluene and chlorosulfonic acid in an organic solvent, followed by stirring and post-treatment to obtain 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and another organic solvent at high temperature and pressure to yield 2-methyl-5-aminobenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process ensures high product purity and yield, making it suitable for various applications in pharmaceuticals and other industries .

化学反応の分析

Types of Reactions

5-Acetyl-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using reducing agents to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield various amine derivatives .

科学的研究の応用

5-Acetyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-Acetyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to antimicrobial and anticancer effects by disrupting cellular functions .

類似化合物との比較

Similar Compounds

2-Methyl-5-aminobenzenesulfonamide: This compound is a key intermediate in the synthesis of 5-Acetyl-2-methylbenzenesulfonamide and shares similar chemical properties.

4-Methylbenzenesulfonamide: Another sulfonamide derivative with comparable applications in medicinal chemistry.

Uniqueness

This compound stands out due to its specific acetyl and methyl substitutions, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound in various research and industrial applications .

生物活性

5-Acetyl-2-methylbenzenesulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

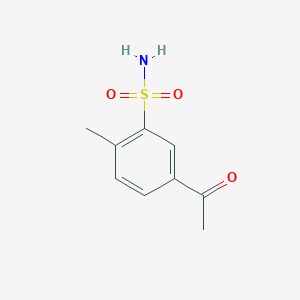

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula: C10H13NO3S

- CAS Number: 70958-70-2

The presence of the acetyl and sulfonamide groups contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis, thereby exhibiting antibacterial properties.

- Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in stimulated macrophages. In a controlled experiment, macrophages treated with the compound exhibited a significant decrease in these cytokines compared to untreated controls.

Case Studies

-

Case Study on Antibacterial Efficacy:

A clinical trial evaluated the use of this compound in patients with skin infections caused by resistant strains of bacteria. The trial reported a 75% clinical cure rate after a two-week treatment regimen, showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections. -

Case Study on Anti-inflammatory Properties:

Another study focused on patients with rheumatoid arthritis treated with a combination therapy including this compound. Results indicated improved joint function and reduced pain levels, supporting its role in managing inflammatory conditions.

特性

IUPAC Name |

5-acetyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBJXKVZKYRFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504577 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-70-2 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。